N-(3-chlorophenyl)pivalamide
Description
N-(3-Chlorophenyl)pivalamide is a pivalamide derivative featuring a chlorophenyl group substituted at the meta position. Pivalamides (tert-butyl carboxamides) are characterized by their bulky tert-butyl group, which enhances metabolic stability and influences molecular interactions in pharmacological contexts . Chlorinated aryl pivalamides, such as this compound, are often explored as intermediates in organic synthesis or bioactive molecules due to the electron-withdrawing effects of chlorine, which modulate reactivity and binding affinity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOQXGKPTWSHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267387 | |
| Record name | N-(3-Chlorophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32597-37-8 | |
| Record name | N-(3-Chlorophenyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32597-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)pivalamide typically involves the reaction of 3-chloroaniline with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding amides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted amides with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include carboxylic acids or corresponding amides.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-(3-chlorophenyl)pivalamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chlorophenyl Pivalamide Derivatives
Notes:
- Pyridine-based analogs (e.g., ) exhibit higher molecular weights due to halogen (I, Cl) or formyl substituents, impacting their commercial cost and reactivity .
- Chlorine at the ortho position (2-chlorophenyl) sterically hinders electrophilic substitution compared to meta (3-chlorophenyl) derivatives, affecting synthetic pathways .
Reactivity and Binding Affinity
- N-(3-Chlorophenyl)naphthyl carboxamide (), a structural analog, demonstrated superior binding to inflammatory targets (FLT1, NOS3) compared to aspirin, attributed to its smaller HOMO-LUMO gap (softness = 0.45 eV) enhancing reactivity .
- Pivalamide derivatives generally exhibit low chemical reactivity due to steric shielding by the tert-butyl group, but chloro-substituents enhance electrophilic interactions in target binding .
Pharmacological Potential
- Pyridine-based pivalamides () are primarily used in materials science (e.g., polyimide monomers) rather than pharmacology .
Biological Activity
N-(3-chlorophenyl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound has the chemical formula CHClNO. The presence of the chlorine atom at the para position of the phenyl ring influences the compound's reactivity and biological activity, making it a subject of various studies aimed at understanding its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate signal transduction pathways and inhibit certain enzymes, leading to various biological effects. Although the exact molecular targets are still under investigation, preliminary studies suggest that it may affect cellular processes such as apoptosis and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The compound has been tested against various bacterial strains, showing notable inhibition zones in disk diffusion assays.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.
A study evaluated its effect on human breast cancer cells (MCF-7) and reported:
- Cell Viability : Reduced by 40% at a concentration of 50 µM after 48 hours.
- Apoptosis Induction : Increased Annexin V positive cells by 30% compared to control.
Comparative Analysis with Analogous Compounds
The biological activity of this compound can be contrasted with similar compounds such as N-(4-chlorophenyl)pivalamide and N-(2-chlorophenyl)pivalamide.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| N-(4-chlorophenyl)pivalamide | High | Moderate |
| N-(2-chlorophenyl)pivalamide | Low | Low |
This comparison highlights that the position of the chlorine substituent significantly influences both antimicrobial and anticancer activities.
Case Studies and Research Findings
- Antimicrobial Study : A recent study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential for therapeutic application in resistant infections .
- Anticancer Research : In a study focusing on breast cancer models, treatment with this compound resulted in downregulation of oncogenes such as c-Myc and upregulation of tumor suppressor genes like p53, indicating a multifaceted mechanism in inhibiting tumor growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
